molecular formula C8H8ClNO3 B2966070 5-Chloro-3-(methoxymethyl)picolinic acid CAS No. 1386986-57-7

5-Chloro-3-(methoxymethyl)picolinic acid

Cat. No. B2966070
CAS RN: 1386986-57-7
M. Wt: 201.61
InChI Key: HFWOJXWCRPOANO-UHFFFAOYSA-N
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Description

5-Chloro-3-(methoxymethyl)picolinic acid is a chemical compound with the CAS Number: 1386986-57-7 . It has a molecular weight of 201.61 and its linear formula is C8H8ClNO3 .


Synthesis Analysis

The synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid involves a multi-step reaction . The first step involves sodium hydride in N,N-dimethyl-formamide at 0 °C for 0.25 hours . The second step involves zinc and dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) in CH2Cl2 / N,N-dimethyl-formamide at 150 °C in an inert atmosphere . The final step involves sodium hydroxide in water at 100 °C .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(methoxymethyl)picolinic acid is represented by the linear formula C8H8ClNO3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Chloro-3-(methoxymethyl)picolinic acid have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

5-Chloro-3-(methoxymethyl)picolinic acid is stored at room temperature .

Scientific Research Applications

    Antiviral Properties

    • Recent studies have revealed that picolinic acid, including its chlorinated derivatives, exhibits broad-spectrum antiviral activity. It can effectively block several disease-causing viruses, including SARS-CoV-2 (the virus responsible for COVID-19) and influenza A viruses. Researchers are exploring its potential as an antiviral agent in drug development.

    Biodegradation and Environmental Remediation

Mechanism of Action

Target of Action

The primary targets of “5-Chloro-3-(methoxymethyl)picolinic acid” are zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

“5-Chloro-3-(methoxymethyl)picolinic acid” interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other effects .

Biochemical Pathways

The compound affects the biochemical pathways related to zinc transport . It acts as an anti-infective and immunomodulator through its role in zinc transport . The full catabolic pathway of “5-chloro-3-(methoxymethyl)picolinic acid” and its physiological and genetic foundation remain unknown .

Result of Action

The molecular and cellular effects of “5-Chloro-3-(methoxymethyl)picolinic acid” action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .

Action Environment

The action, efficacy, and stability of “5-Chloro-3-(methoxymethyl)picolinic acid” can be influenced by various environmental factors. For instance, the degradation kinetics experiments of similar compounds have been conducted in specific conditions . .

Safety and Hazards

The safety information for 5-Chloro-3-(methoxymethyl)picolinic acid indicates that it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to come into contact with air . It should be handled under inert gas and protected from moisture .

Future Directions

While specific future directions for 5-Chloro-3-(methoxymethyl)picolinic acid are not mentioned in the search results, picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine . This suggests potential future directions for research into 5-Chloro-3-(methoxymethyl)picolinic acid and related compounds.

properties

IUPAC Name

5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWOJXWCRPOANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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